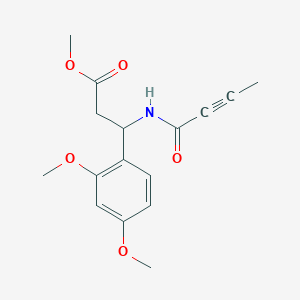
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate, also known as MDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MDMP is a synthetic compound that belongs to the class of propanoates, which are commonly used in the synthesis of various organic compounds.
作用機序
The mechanism of action of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has also been found to have antimicrobial properties, inhibiting the growth of various bacteria. Additionally, Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to be stable under various conditions, making it suitable for use in various experiments. However, there are also limitations to the use of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate in lab experiments. It has not been extensively studied in humans, and its long-term effects are not fully understood. Additionally, the mechanism of action of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate. One potential area of research is the development of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate-based drugs for the treatment of cancer, Alzheimer's disease, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate and its long-term effects on the body. Further studies are also needed to determine the optimal dosage and administration of Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate for use in humans.
合成法
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to yield the corresponding amine. Finally, the amine is reacted with propargyl bromide in the presence of a base catalyst to form Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate.
科学的研究の応用
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has shown promising results in scientific research applications, particularly in drug development. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
特性
IUPAC Name |
methyl 3-(but-2-ynoylamino)-3-(2,4-dimethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-5-6-15(18)17-13(10-16(19)22-4)12-8-7-11(20-2)9-14(12)21-3/h7-9,13H,10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKOIFOHKPSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-2-ynamido)-3-(2,4-dimethoxyphenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

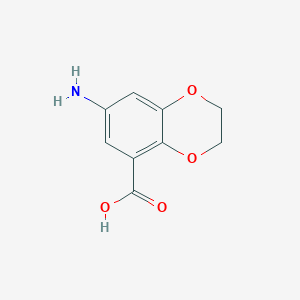
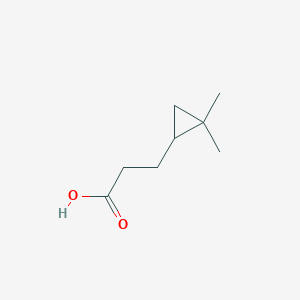
![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)

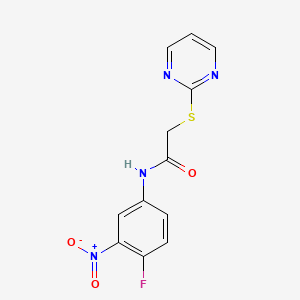

![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)
![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
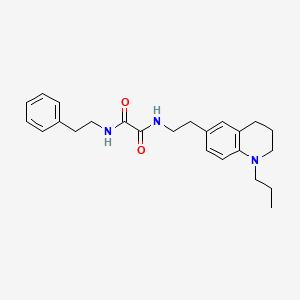
![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)
![2-(methylsulfanyl)-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B3006055.png)
![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)
![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)